molecular formula C6H4ClNO3 B015424 2-Chloro-5-nitrophenol CAS No. 619-10-3

2-Chloro-5-nitrophenol

Cat. No. B015424
Key on ui cas rn: 619-10-3
M. Wt: 173.55 g/mol
InChI Key: BUMGQSCPTLELLS-UHFFFAOYSA-N
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Patent
US08524705B2

Procedure details

A saturated solution of sodium nitrite (1.8 g, 26.0 mmol) in water (12 mL) was added dropwise to a suspension of 2-amino-5-nitro-phenol (2.0 g, 13.0 mmol) in concentrated hydrochloric acid (10 mL) at 0° C. and stirred for 30 min. In another flask, copper (I) chloride (5.15 g, 52.0 mmol) and concentrated hydrochloric acid (20 mL) were heated to between 60 and 70° C. and the diazonium salt solution was added dropwise to this over a period of 30 min. The reaction mixture was heated to 80° C. and stirred for 15 min. It was then cooled to room temperature and ethyl acetate (50 mL) was added and stirred for 5 min. The organic phase was separated and the aqueous phase was extracted with ethyl acetate (2×50 mL). The combined organic phases were washed with water (4×50 mL), brine, dried over anhydrous sodium sulfate and concentrated in vacuo to give a residue which was purified by column chromatography over silica gel (100-200 mesh) using 5% ethyl acetate in petroleum ether as eluent to afford 2-chloro-5-nitro-phenol (2.08 g, 92%) as a crystalline yellow solid.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
copper (I) chloride
Quantity
5.15 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:7]=1[OH:15].C(OCC)(=O)C.[ClH:22]>O.[Cu]Cl>[Cl:22][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:7]=1[OH:15] |f:0.1|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)[N+](=O)[O-])O
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Two
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
copper (I) chloride
Quantity
5.15 g
Type
catalyst
Smiles
[Cu]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate (2×50 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with water (4×50 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography over silica gel (100-200 mesh)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 2.08 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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